REACTION_CXSMILES
|
[H-].[Na+].OC1C=CC(C(O)=O)=CN=1.IC.[CH3:15][N:16]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]([C:23]([O:25]C)=[O:24])=[CH:17]1>CO>[CH3:15][N:16]1[C:21](=[O:22])[CH:20]=[CH:19][C:18]([C:23]([OH:25])=[O:24])=[CH:17]1 |f:0.1|
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Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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OC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
8.96 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1C=C(C=CC1=O)C(=O)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
62 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
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The mixture was then cooled to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove undissolved
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow powder which NMR analysis
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C=CC1=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |